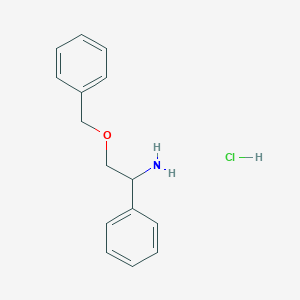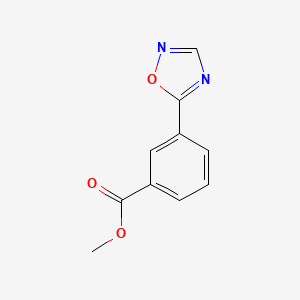
2-氟-3,4-二硝基甲苯
描述
2-Fluoro-3,4-dinitrotoluene is an organic compound that belongs to the family of nitroaromatic compounds. It has the molecular formula C7H5FN2O4 and is a yellow crystalline solid. This compound is slightly soluble in water and is commonly used in various fields of research and industry.
科学研究应用
2-Fluoro-3,4-dinitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and propellants
作用机制
安全和危害
Nitroaromatic compounds are recognized to be mutagenic or carcinogenic . Therefore, detecting nitroaromatic compounds with high sensitivity is exceedingly anticipated for health, environmental, and security reasons . Safety measures should be taken when handling these compounds, including avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
The future directions in the research of nitroaromatic compounds like 2-Fluoro-3,4-dinitrotoluene could involve the development of new analytical methods to detect these compounds economically . Furthermore, the design and synthesis of efficient small organic fluorophores for the detection of nitroaromatics like picric acid (PA) could be another area of focus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,4-dinitrotoluene typically involves the nitration of 2-fluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-3,4-dinitrotoluene can be optimized using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-Fluoro-3,4-dinitrotoluene undergoes various chemical reactions, including:
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Halogenation: The compound can undergo halogenation reactions to introduce additional halogen atoms.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Halogenation: Halogen gases or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Reduction: 2-Fluoro-3,4-diaminotoluene.
Halogenation: 2-Fluoro-3,4-dinitrohalotoluene derivatives.
相似化合物的比较
Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the fluoro group.
2,6-Dinitrotoluene: Another isomer with different positioning of the nitro groups.
2-Fluoro-4-nitrotoluene: Contains a single nitro group and a fluoro group.
Uniqueness
2-Fluoro-3,4-dinitrotoluene is unique due to the presence of both fluoro and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.
属性
IUPAC Name |
2-fluoro-1-methyl-3,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBPHMHCZNDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289570 | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-58-4 | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


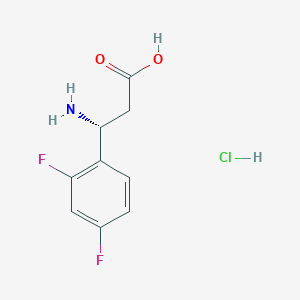
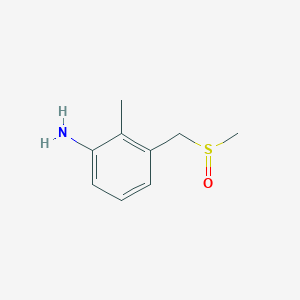
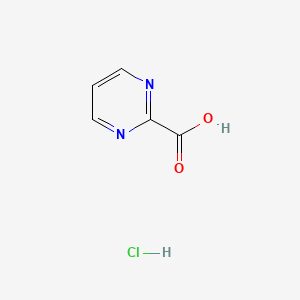
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
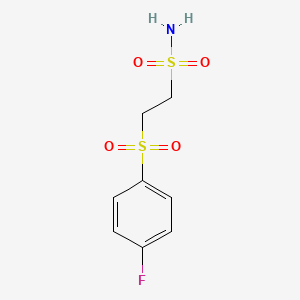
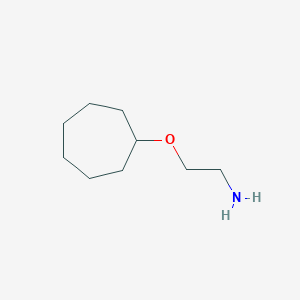

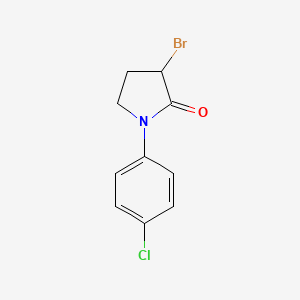
amine hydrochloride](/img/structure/B1441446.png)
